molecular formula C12H19BO4 B3108838 Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]- CAS No. 168985-95-3

Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-

Cat. No. B3108838
CAS RN: 168985-95-3
M. Wt: 238.09 g/mol
InChI Key: IVJXKJAHMOTLGX-UHFFFAOYSA-N
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Description

Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]- is a type of boronic acid, which is a class of compounds containing a boron atom bonded to two hydroxyl groups and one carbon-containing group . Boronic acids are known for their ability to form stable covalent bonds with sugars, making them useful in a variety of applications, including chemical biology, supramolecular chemistry, and biomedical applications .


Synthesis Analysis

Boronic acids are typically synthesized from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . The specific synthesis process for “Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-” is not mentioned in the search results.


Molecular Structure Analysis

The molecular structure of boronic acids involves a trivalent boron atom bonded to one carbon-containing group and two hydroxyl groups . This structure allows boronic acids to form stable covalent bonds with sugars .


Chemical Reactions Analysis

Boronic acids are known for their ability to undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transfer of an organic group from boron to palladium .


Physical And Chemical Properties Analysis

Boronic acids are generally stable and environmentally benign . The specific physical and chemical properties of “Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-” are not mentioned in the search results.

Scientific Research Applications

Boronic Acid in Catalysis and Organic Reactions

Boronic Acid-Catalyzed Enantioselective Reactions : Boronic acids, including [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-boronic acid, have versatile applications in organic chemistry. They are particularly significant in catalysis, for example, in boronic acid-catalyzed, highly enantioselective aza-Michael additions, which is crucial for synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Boronic Acids in Sensing and Detection

Selective Fluorescent Chemosensors : Boronic acids have emerged as significant components in the development of selective fluorescent chemosensors. They are used for detecting carbohydrates, dopamine, and various ions. This utility stems from boronic acid's interaction with diols to form cyclic complexes, which then serve as reporters in fluorescent sensors (Huang et al., 2012).

Boronic Acids in Biomaterials and Medicine

Carbohydrate-Binding and Bioapplications : A new class of carbohydrate-binding boronic acids has been developed, showing superior solubility in aqueous solvents and the ability to complex with glycosides under physiologically relevant conditions. These characteristics make them valuable for designing receptors and sensors targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).

Boronic Acids in Material Science

Properties and Applications in Material Science : Boronic acids, due to their structural properties and ability to form dynamic covalent bonds, have found extensive applications in material science. This includes their role in sensing, biological labeling, and development of therapeutics. Their interaction with diols is particularly crucial in various sensing applications (Lacina, Skládal, & James, 2014).

Mechanism of Action

The mechanism of action of boronic acids involves the formation of covalent bonds with sugars. This is due to the ability of boronic acids to interact with 1,2- or 1,3-diols to form five or six-membered cyclic esters .

Future Directions

Boronic acids have been gaining interest due to their unique properties and potential applications. Recent research has been exploring the use of boronic acids in various areas, including the development of biosensors, the manipulation of proteins, and the development of therapeutics . The future of boronic acid research will likely continue to explore these and other potential applications.

properties

IUPAC Name

(3-tert-butyl-4,5-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO4/c1-12(2,3)9-6-8(13(14)15)7-10(16-4)11(9)17-5/h6-7,14-15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJXKJAHMOTLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)OC)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434954
Record name Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-

CAS RN

168985-95-3
Record name Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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